molecular formula C11H12N2 B11912527 1-(Quinolin-7-yl)ethanamine

1-(Quinolin-7-yl)ethanamine

Cat. No.: B11912527
M. Wt: 172.23 g/mol
InChI Key: KQDLTZCJNNAUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Quinolin-7-yl)ethanamine is a quinoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a primary ethanamine side chain attached to the 7-position of the quinoline ring system, a structure known for its diverse pharmacological potential. Quinoline derivatives are extensively investigated in pharmaceutical research for their wide range of biological activities. The quinoline nucleus is a privileged structure in drug design, renowned for its ability to interact with multiple biological targets. Scientific reviews highlight that quinoline derivatives demonstrate potent anticancer properties through mechanisms such as inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and causing cell cycle arrest. Furthermore, this class of compounds is studied for its antibacterial, antifungal, and antiprotozoal applications, making it a versatile scaffold for developing novel therapeutic agents. As a key synthetic intermediate, this compound serves as a critical building block for the preparation of more complex molecules. Its structure is amenable to further functionalization, allowing researchers to explore structure-activity relationships and optimize compounds for enhanced efficacy and selectivity against specific targets. This product is intended for research and development purposes in a controlled laboratory setting only. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1-quinolin-7-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,12H2,1H3

InChI Key

KQDLTZCJNNAUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=CC=N2)C=C1)N

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 1-(Quinolin-7-yl)ethanamine can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum would exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring and the ethanamine side chain.

The aromatic protons of the quinoline ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts and splitting patterns are influenced by the position of the substituent and the electronic effects within the heterocyclic ring system. For instance, protons on the pyridine (B92270) ring of the quinoline system are often more deshielded due to the electronegativity of the nitrogen atom. The protons on the benzene (B151609) ring portion will also show characteristic splitting patterns based on their coupling with adjacent protons.

The protons of the ethanamine side chain will appear in the upfield region of the spectrum. The methine proton (CH) adjacent to the amino group and the quinoline ring would likely appear as a quartet, coupled to the three protons of the methyl group. The methyl group (CH₃) protons would correspondingly appear as a doublet, coupled to the single methine proton. The protons of the amino group (NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Quinoline H 7.0 - 9.0 m
-CH(NH₂) 4.0 - 4.5 q
-CH₃ 1.4 - 1.6 d
-NH₂ 1.0 - 3.0 br s

Note: Predicted values are based on typical ranges for similar structures and may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The quinoline ring system will display a set of signals in the aromatic region, typically between δ 120 and 150 ppm. The carbon atoms directly attached to the nitrogen atom or in its vicinity will experience different electronic environments and thus have distinct chemical shifts.

The carbon atoms of the ethanamine side chain will appear in the aliphatic region of the spectrum. The methine carbon (CH) would be expected to resonate at a higher chemical shift compared to the methyl carbon (CH₃) due to its proximity to the electronegative amino group and the aromatic quinoline ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quinoline C (Aromatic) 120 - 150
-C(NH₂) 50 - 60
-CH₃ 20 - 25

Note: Predicted values are based on typical ranges for similar structures and may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₂N₂), the molecular weight is approximately 172.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 172. Due to the presence of two nitrogen atoms, this molecular ion peak will be an even number, consistent with the nitrogen rule. libretexts.org

A characteristic fragmentation pattern for amines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to the loss of a methyl radical (•CH₃), resulting in a prominent fragment ion at m/z 157 (M - 15). Another possible fragmentation pathway for quinoline derivatives is the loss of hydrogen cyanide (HCN) from the quinoline ring, which has a mass of 27 units. mcmaster.ca

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amine (NH₂) group are expected to appear in the region of 3300-3500 cm⁻¹. libretexts.org Primary amines typically show two bands in this region, corresponding to symmetric and asymmetric stretching modes. youtube.com The C-H stretching vibrations of the aromatic quinoline ring are observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches of the ethanamine side chain appear in the 2850-2960 cm⁻¹ range. libretexts.org

The C=C and C=N stretching vibrations within the quinoline ring system will give rise to a series of absorptions in the 1475-1600 cm⁻¹ region. uc.edu The N-H bending vibration of the primary amine is typically found around 1550-1640 cm⁻¹. uc.edu Finally, C-N stretching vibrations can be observed in the fingerprint region, generally between 1000 and 1250 cm⁻¹. uc.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine) 3300 - 3500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2960 Strong
C=C, C=N Stretch (Aromatic) 1475 - 1600 Medium-Weak
N-H Bend (Amine) 1550 - 1640 Medium-Strong
C-N Stretch 1000 - 1250 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. msu.edu The quinoline ring in this compound is a conjugated aromatic system, which will absorb ultraviolet light, leading to characteristic absorption maxima (λmax).

The UV-Vis spectrum of quinoline itself exhibits multiple absorption bands. The electronic spectrum is a result of π → π* transitions within the aromatic system. For substituted quinolines, the position and intensity of these absorption bands can be influenced by the nature and position of the substituent. The ethanamine group at the 7-position is expected to cause a shift in the absorption maxima compared to unsubstituted quinoline. Generally, quinoline derivatives show absorbance in the range of 280 to 510 nm. researchgate.net For a related compound, 1-pyridin-3-yl-ethylamine, absorption maxima are observed at 204 nm and 258 nm. sielc.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound is required.

Computational and Theoretical Investigations of 1 Quinolin 7 Yl Ethanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules. nih.govrsc.org By calculating the electron density, DFT methods can accurately predict various molecular properties and provide insights into chemical behavior. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the lowest energy arrangement of atoms in a molecule. mdpi.com For quinoline (B57606) derivatives, this process involves using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G* or 6-311G), to determine the most stable three-dimensional structure. nih.govtheses.czresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. nih.gov The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. irjweb.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. irjweb.comphyschemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. irjweb.comphyschemres.org A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.com DFT calculations are commonly used to determine the energies of these orbitals. physchemres.org The distribution of HOMO and LUMO densities across the molecule can reveal the likely sites for electrophilic and nucleophilic attack. rsc.org For many quinoline derivatives, the HOMO and LUMO are often localized around the aromatic rings. physchemres.org

Table 1: Frontier Molecular Orbital Data (Illustrative Example)

ParameterValue (eV)
EHOMO-6.2967
ELUMO-1.8096
HOMO-LUMO Gap (ΔE)4.4871

Note: The values presented in this table are illustrative and based on a representative imidazole (B134444) derivative study to demonstrate the concept. irjweb.com Actual values for 1-(Quinolin-7-yl)ethanamine would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactive behavior. mdpi.com The MEP map illustrates the electrostatic potential experienced by a positive test charge at various points on the electron density surface of the molecule. researchgate.net

Different colors on the MEP map represent different potential values. Regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are likely sites for nucleophilic attack. researchgate.net The MEP map provides a clear, visual guide to the reactive sites of a molecule, complementing the information obtained from HOMO-LUMO analysis. mdpi.comresearchgate.net

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These descriptors are essential for understanding and predicting chemical behavior. nih.govmdpi.com

Global Reactivity Descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. physchemres.org

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. physchemres.org Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. nih.gov

These parameters are calculated using the energies of the HOMO and LUMO. physchemres.org

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Global Reactivity Descriptors (Illustrative Example)

DescriptorFormulaValue (eV)
Electronegativity (χ)-(EHOMO + ELUMO)/24.05315
Chemical Hardness (η)(ELUMO - EHOMO)/22.24355
Chemical Softness (S)1 / (2η)0.22286
Chemical Potential (μ)(EHOMO + ELUMO)/2-4.05315
Electrophilicity Index (ω)μ2 / (2η)3.660

Note: The formulas and values presented are based on a representative imidazole derivative study to illustrate the concepts. irjweb.com Specific values for this compound would require dedicated calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. researcher.lifenrfhh.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. semanticscholar.org

Prediction of Enzyme Binding Affinities

Molecular docking simulations can predict the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction between the ligand and the enzyme. nih.gov A more negative docking score generally indicates a stronger binding affinity. nih.gov

For example, in studies of related quinoline derivatives, docking has been used to assess their potential as enzyme inhibitors. nih.gov These studies demonstrate that the synthesized compounds can fit into the active site of enzymes like elastase, forming various interactions such as hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov The analysis of these interactions provides valuable insights into the mechanism of inhibition and can guide the design of more potent inhibitors. nih.govnrfhh.com

Receptor Interaction Modeling

Computational techniques, particularly molecular docking, are instrumental in predicting how a ligand such as this compound might bind to a biological receptor. researcher.life These in silico methods model the interactions between the small molecule and the receptor's binding pocket, providing insights into binding affinity and orientation. researcher.liferesearchgate.net While specific, comprehensive docking studies for this compound against a wide array of receptors are not extensively detailed in publicly available literature, the principles of its interaction can be inferred from studies on analogous quinoline-based compounds.

Research on various quinoline derivatives demonstrates their ability to interact with numerous biological targets, including enzymes and receptors implicated in cancer and viral diseases. scirp.orgnih.gov For instance, molecular docking studies on quinoline derivatives have identified potential binding modes within targets like the Epidermal Growth Factor Receptor (EGFR) and HIV reverse transcriptase. nih.govnih.gov These studies often reveal that the quinoline ring system is crucial for establishing key interactions. researchgate.net

A patent for compounds modulating the calcium-sensing receptor (CaSR) included in silico modeling of a closely related analogue, 1-(quinolin-2-yl)ethanamine, binding to the transmembrane domain of the feline CaSR. google.com In general, interactions for quinoline derivatives are characterized by hydrogen bonds, often involving the quinoline nitrogen, and hydrophobic or π-stacking interactions between the aromatic rings of the compound and amino acid residues in the receptor's active site. scirp.orgacs.org For example, docking models of certain quinoline compounds with HIV reverse transcriptase showed interactions with key amino acids such as Lys101, Pro236, and Tyr188. scirp.org

The table below summarizes representative interactions for various quinoline-based compounds as identified in computational docking studies, illustrating the types of bonds and receptor residues typically involved.

Compound Class Target Receptor Key Interacting Residues (Example) Interaction Type
Quinoline-based hybridsEpidermal Growth Factor Receptor (EGFR) nih.govMet793, Lys745, Asp855Hydrogen Bonds, Hydrophobic Interactions
Quinoline derivativesHIV Reverse Transcriptase scirp.orgLys101, Pro236, Trp229Hydrogen Bonds, Pi-Alkyl Interactions
Quinoline-based thiadiazolesLeishmania Trypanothione Reductase rsc.orgSer14, Cys52, Arg287Conventional Hydrogen Bonds
Quinolinol sulfonamidesBotulinum Neurotoxin A (BoNT/A) nih.govHis227, Glu224 (via Zn2+ ion)Metal Coordination, Hydrogen Bonds

These examples underscore the utility of receptor interaction modeling in identifying the structural basis for the biological activity of quinoline-containing molecules, providing a predictive framework for how this compound might engage with its own potential targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Molecular Dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor interactions, complementing the static picture provided by molecular docking. researchgate.net These simulations model the movements of atoms in the complex over time, providing critical insights into the stability of the predicted binding pose and the flexibility of both the ligand and the receptor. nih.govcore.ac.uk

For quinoline-based compounds, MD simulations have been employed to validate docking results and assess the stability of the ligand within the receptor's active site. nih.govrsc.org In a study on quinoline-based thiadiazole compounds as potential antileishmanial inhibitors, MD simulations were performed for 100 nanoseconds to confirm that the most promising molecules remained stably bound within the active site of the target receptor. rsc.org Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone, with stable, low fluctuations indicating a persistent and favorable interaction.

Similarly, MD simulations were used to evaluate the potency of substituted quinoline derivatives as EGFR inhibitors, helping to compare the dynamic behavior of the most promising compound with standard treatments. nih.gov These computational studies confirm whether the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over a simulated period in a dynamic, solvated environment. nih.gov This validation is crucial for confirming that the compound is likely to remain bound to its target long enough to elicit a biological response, thereby assessing its binding stability. nih.gov

In Silico Assessment of Chemical Properties

In silico tools are widely used in the early stages of drug discovery to predict the physicochemical and pharmacokinetic properties of a compound, helping to identify candidates with a higher probability of success. mdpi.comnih.gov

Drug-Likeness Prediction

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate, particularly concerning oral bioavailability. ijpsonline.comresearchgate.net This assessment is often performed using a set of rules or filters derived from the analysis of successful oral drugs. biotechnologia-journal.org Commonly used filters include Lipinski's Rule of Five, the Ghose filter, and Veber's rules. researchgate.net

Computational platforms like SwissADME and admetSAR are frequently used to generate these predictions for novel compounds. researchgate.netmdpi.com Studies on various quinoline derivatives have shown that many compounds within this class exhibit favorable drug-like properties, adhering to these established criteria. researchgate.netmdpi.com These rules generally assess properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. biotechnologia-journal.org

The table below outlines the key parameters for several common drug-likeness filters.

Filter Name Molecular Weight (MW) Lipophilicity (logP) H-bond Donors H-bond Acceptors Rotatable Bonds
Lipinski's Rule of Five≤ 500 g/mol ≤ 5≤ 5≤ 10-
Ghose Filter160 - 480 g/mol -0.4 - 5.6---
Veber's Rule---≤ 10 (or sum of donors & acceptors ≤ 12)≤ 10
Muegge's Rule200 - 600 g/mol -2.0 - 5.0≤ 5≤ 10-

Based on the structure of this compound (Molecular Formula: C₁₁H₁₂N₂, Molecular Weight: 172.23 g/mol ), it is highly likely to pass these filters, suggesting it possesses favorable drug-like characteristics. bldpharm.com

Pharmacokinetic Prediction (Absorption, Distribution, Metabolism, Excretion)

Beyond general drug-likeness, in silico tools can predict specific ADME (Absorption, Distribution, Metabolism, Excretion) properties. researchgate.net These predictions are vital for forecasting a compound's behavior in the body. nih.gov Computational studies on quinoline derivatives often include an ADME assessment to identify potential liabilities early in the discovery process. mdpi.com

Key predicted ADME properties include:

Absorption: Gastrointestinal (GI) absorption is critical for orally administered drugs. Many quinoline derivatives are predicted to have high GI absorption. mdpi.com

Distribution: Blood-Brain Barrier (BBB) permeability is another important parameter, indicating whether a compound is likely to enter the central nervous system.

Metabolism: Interaction with Cytochrome P450 (CYP) enzymes is a major determinant of drug metabolism. In silico models can predict whether a compound is likely to be a substrate or inhibitor of key CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). mmv.org

Excretion: While less commonly predicted with high accuracy, parameters related to solubility and clearance contribute to understanding excretion pathways.

The following table summarizes the kind of in silico ADME predictions that are typically generated for a candidate molecule like this compound, based on findings for related structures in the literature. mdpi.comresearchgate.net

ADME Parameter Predicted Property Significance
Absorption
Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral bioavailability.
Distribution
Blood-Brain Barrier (BBB) PermeantVaries (Often 'No')Predicts whether the compound can access targets in the brain.
P-glycoprotein (P-gp) SubstrateVaries (Often 'No')P-gp is an efflux pump; non-substrates have better retention in cells.
Metabolism
CYP1A2 InhibitorVariesPotential for drug-drug interactions.
CYP2C9 InhibitorVariesPotential for drug-drug interactions.
CYP2C19 InhibitorVariesPotential for drug-drug interactions.
CYP2D6 InhibitorVariesPotential for drug-drug interactions.
CYP3A4 InhibitorVariesPotential for drug-drug interactions with a major metabolic pathway.

These computational assessments provide a valuable, albeit preliminary, profile of a compound's potential as a therapeutic agent, guiding further experimental validation. nih.gov

Chemical Reactivity and Derivatization Strategies

Modifications at the Ethanamine Functional Group

The primary amine on the ethyl side chain is a key site for derivatization, acting as a potent nucleophile and a site for oxidative transformation.

The primary amine of 1-(Quinolin-7-yl)ethanamine can be oxidized to form corresponding imines. While direct oxidation of primary amines to imines can be challenging, various methods involving metal catalysts or specific oxidizing agents are employed. For analogous primary amines, oxidative coupling is a known transformation. nih.gov

Furthermore, the amine group can be converted into an amide, which is technically an oxidation at the carbonyl carbon level. This is more commonly achieved via acylation rather than direct oxidation of the C-N bond. For a closely related compound, 1-(7-fluoroquinolin-6-yl)ethanamine, oxidation of the amine group to form imines or oximes using reagents like hydrogen peroxide or chromium trioxide has been described as a potential reaction. evitachem.com The Oppenauer oxidation, traditionally used for alcohols, provides a gentle method for oxidation and has been applied in the synthesis of various alkaloids and steroids, showcasing its utility for sensitive substrates. wikipedia.org

The lone pair of electrons on the nitrogen atom of the ethanamine group makes it a strong nucleophile, readily participating in substitution reactions with a variety of electrophiles. Key derivatization strategies include acylation and alkylation.

Acylation: The amine can react with electrophilic acylating agents such as acyl chlorides, anhydrides, or activated carboxylic acids to form stable amide bonds. evitachem.com This reaction is fundamental in medicinal chemistry for modifying a compound's properties. For instance, various N,N-dialkyl-ethanediamines have been used in acylation reactions to produce complex dicarboxamides, demonstrating the general applicability of this reaction to amino-functionalized molecules. tandfonline.com

Alkylation: The nitrogen atom can be alkylated by reacting with alkyl halides, leading to the formation of secondary or tertiary amines and even quaternary ammonium (B1175870) salts. evitachem.com These reactions expand the structural diversity of the parent compound. Trichloroacetimidates, activated by a Lewis acid, have also been employed as effective alkylating agents for nitrogen nucleophiles in the synthesis of complex natural products. syr.edu

These nucleophilic reactions are critical for attaching new functional groups or building larger molecules from the ethanamine side chain.

Transformations of the Quinoline (B57606) Core

The quinoline ring system is a robust aromatic scaffold that can undergo its own set of chemical transformations, including reduction of the heterocyclic ring and substitution on the aromatic core.

The pyridine (B92270) portion of the quinoline ring can be selectively reduced to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation is significant as tetrahydroquinolines are prevalent motifs in many bioactive molecules. dicp.ac.cn The reduction is typically achieved through catalytic hydrogenation.

A variety of catalytic systems have been developed to efficiently reduce substituted quinolines. These methods often tolerate a range of functional groups, including the amino groups present in molecules like this compound. thieme-connect.com A method for preparing amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-quinolines, indicating that amide and, by extension, amine functionalities are compatible with the reduction conditions. acs.org

Below is a table summarizing various catalytic systems used for this transformation.

Catalyst SystemHydrogen SourceSubstrate ScopeReference
B(C₆F₅)₃Hydrosilanes (e.g., Et₂SiH₂)Substituted quinolines, including those with amino groups thieme-connect.com, organic-chemistry.org
RuCl₃·xH₂OBorane-ammonia (H₃N-BH₃)Quinolines, indoles, pyridines organic-chemistry.org
Pd/CH₂ gasAcetamido-quinolines acs.org
Boronic Acid / Hantzsch EsterHantzsch EsterQuinolines organic-chemistry.org
HFIPHantzsch EsterQuinolines rsc.org

These methods provide access to the saturated heterocyclic core, which can significantly alter the three-dimensional structure and pharmacological profile of the parent molecule.

Further functionalization of the quinoline core can be achieved through electrophilic or nucleophilic substitution reactions, as well as annulation reactions that build new rings onto the existing framework.

Electrophilic Substitution: The quinoline ring undergoes electrophilic aromatic substitution primarily on the benzene (B151609) ring (carbocycle), which is more electron-rich than the pyridine ring. The most favored positions for attack are C-5 and C-8, due to the superior stability of the resulting cationic intermediates. quimicaorganica.org The 1-(ethanamine) substituent at the C-7 position is an activating group, meaning it donates electron density to the ring system. savemyexams.com As an ortho-, para-director, it would be expected to direct incoming electrophiles to the C-6 and C-8 positions. organicchemistrytutor.com

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically requires a good leaving group, such as a halogen, and often occurs at the C-2 or C-4 positions of the pyridine ring. mdpi.com For example, 7-substituted-4-chloro-quinolines readily undergo nucleophilic substitution at the C-4 position with various amines to yield 4-aminoquinoline (B48711) derivatives. nih.gov

Annulation Reactions: Annulation strategies, such as the Friedländer reaction, can be used to construct new rings fused to the quinoline system. ijcce.ac.ir This involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. While often used to synthesize the initial quinoline core, similar principles can be applied to build more complex, polycyclic structures from a pre-functionalized quinoline. nsf.gov, ijcce.ac.ir Ruthenium-catalyzed three-component reactions of anilines, aldehydes, and amines also provide a pathway to complex, fused quinoline derivatives. nsf.gov

Coupling Reactions for Extended Molecular Architectures

Modern synthetic chemistry offers powerful tools for creating extended molecular architectures through the formation of new carbon-carbon or carbon-heteroatom bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organoboron species (like a boronic acid) with an organohalide. wikipedia.org This reaction has been successfully applied to halo-quinolines to synthesize aryl-quinolines and aryl-tetrahydroquinolines. In one study, 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines were coupled with various substituted phenylboronic acids in the presence of a palladium catalyst to afford the corresponding aryl-substituted products in high yields. researchgate.net This demonstrates a robust method for attaching new aryl groups to the quinoline backbone, starting from a halogenated precursor. The reaction is compatible with a wide range of functional groups and is a cornerstone of modern drug discovery. thieme-connect.com

Other coupling reactions, such as the Ullmann reaction, which typically involves copper catalysis to form C-N, C-O, or C-S bonds, can also be employed. For instance, a modified Ullmann coupling has been used for the functionalization of 4,7-dichloroquinoline. researchgate.net These reactions are indispensable for synthesizing complex molecules where this compound serves as a central building block connected to other molecular fragments.

Structure Activity Relationship Sar Studies for Quinoline Ethanamine Scaffolds

Impact of Substituent Variations on Investigated Biological Activities

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of quinoline (B57606) scaffolds. The nature and position of substituents on the quinoline ring and the ethanamine side chain can dramatically alter potency and selectivity.

Research into quinoline derivatives has shown that the electronic properties of substituents significantly impact activity. For instance, in the synthesis of pyrimidine-fused quinolines, starting materials with electron-donating groups on the aryl ring generally afford better yields than those with electron-withdrawing groups. nih.gov Similarly, for certain quinoline derivatives targeting pathogenic bacteria, molecules with electron-donating substituents on the aniline (B41778) ring resulted in higher yields compared to those with electron-withdrawing groups. researchgate.net

In the context of antileishmanial activity, substitutions at various positions on the quinoline core have been evaluated. The introduction of an aryl group with an electron-donating substituent at the 5-position was shown to promote promising antileishmanial activity, whereas an electron-withdrawing group led to low activity. mdpi.com Furthermore, the position of a substituent can be critical; a 2-substituted selenyl-quinoline was found to be significantly more active against Leishmania than its 8-substituted counterpart. mdpi.com The presence of a 7-fluoro atom can also have a variable impact on activity, highly dependent on other substitutions on the scaffold. mdpi.com

A study on quinoline-based ATP synthase inhibitors in Pseudomonas aeruginosa demonstrated the impact of substituents at both the C1 and C2 positions of the quinoline ring. nih.gov Generally, compounds featuring a larger benzyl (B1604629) sulfide (B99878) group at the C1 position showed greater inhibition of ATP synthase compared to those with a smaller methyl sulfide group. nih.gov The side chain at the C2 position also influenced activity, with variations in size, flexibility, and the location of nitrogen atoms affecting inhibitory potency. nih.gov

Table 1: Impact of C1 and C2 Substituent Variation on P. aeruginosa ATP Synthase Inhibition
CompoundC1 SubstituentC2 Amine SubstituentATP Synthase IC₅₀ (µg/mL)Reference
1-SCH₃N,N-dimethyl-1,2-ethanediamine30 nih.gov
2-SBnN,N-dimethyl-1,2-ethanediamine2.3 nih.gov
8-SBnN,N-dimethyl-1,4-butanediamine1 nih.gov
14-SBn2-(1-Ethylpiperidin-4-yl)ethanamine1 nih.gov
16-SBn2-(1-Cyclopentylpiperidin-4-yl)ethanamine1 nih.gov
17-SCH₃2-(1-Methyl-1H-pyrrol-2-yl)ethanamine>50 nih.gov
18-SBn2-(1-Methyl-1H-pyrrol-2-yl)ethanamine40 nih.gov

Role of Stereochemistry in Molecular Interactions and Biological Recognition

The presence of a chiral center, such as the one in 1-(quinolin-7-yl)ethanamine, means that the compound exists as stereoisomers (enantiomers). smolecule.combldpharm.com Stereochemistry can play a profound role in the biological activity and pharmacokinetic properties of a molecule. ontosight.ai The differential interaction of enantiomers with chiral biological macromolecules like enzymes and receptors can lead to significant differences in potency, efficacy, and even the nature of the biological response.

The chiral nature of compounds like (S)-1-(Quinolin-8-yl)ethan-1-amine is noted to be a unique feature that influences its reactivity and interactions within biological systems. smolecule.com Such enantiomerically pure compounds are valuable for developing enantioselective catalysts and chiral drugs. smolecule.com The three-dimensional arrangement of atoms in a molecule dictates how it fits into the binding site of a protein. For example, the quinoline ring structure can participate in π-π stacking interactions, while the ethanamine side chain's amino group can form crucial hydrogen bonds, enhancing binding affinity and specificity. smolecule.com

Elucidation of Molecular Mechanisms of Action (In Vitro and Preclinical Focus)

The diverse biological activities of quinoline-ethanamine derivatives stem from their ability to interact with a variety of molecular targets, including protein kinases, receptors, and enzymes, as well as to modulate cellular pathways and processes. ontosight.aicymitquimica.com

Quinoline derivatives have been identified as potent modulators of protein kinases and cellular receptors. Protein kinases, which regulate a vast number of cellular processes, are significant targets for therapeutic intervention, particularly in oncology. mdpi.com

A study focused on designing novel anti-proliferative agents identified quinoline derivatives that exhibited moderate inhibitory activity against Pim-1 kinase. nih.gov Molecular docking analyses helped to rationalize the biochemical potency of these compounds, and structure-activity relationships indicated that appropriate heterocyclic substitutions on the quinoline scaffold were significant for improving activity. nih.gov Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has also emerged as a key therapeutic target in inflammation and cell death pathways, with small-molecule inhibitors, some based on related heterocyclic scaffolds, being developed to target its kinase activity. nih.govguidetopharmacology.org

Beyond kinases, quinoline derivatives can act on various receptors. For example, a series of novel indazole derivatives, which share heterocyclic structural motifs with quinolines, were developed as potent and selective 5-HT2C receptor agonists. ebi.ac.uk The lead compound from this series demonstrated high agonistic activity for the human 5-HT2C receptor. ebi.ac.uk

The inhibition of metabolic enzymes is a well-documented mechanism of action for many quinoline-based compounds. cymitquimica.comnih.govcymitquimica.com Derivatives of the quinoline scaffold have been shown to be effective inhibitors of several key enzymes implicated in human disease.

One study found that a series of tested quinoline derivatives were effective inhibitors of acetylcholinesterase (AChE) as well as human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov Molecular docking studies were performed to understand the binding modes and interaction energies of these compounds with AChE. nih.gov In another investigation, molecular docking simulations predicted that certain quinoline derivatives could act as inhibitors of catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), enzymes relevant to neurodegenerative diseases. mdpi.com

Table 2: Enzyme Inhibitory Activity (Kᵢ) of Tested Quinoline Derivatives
EnzymeInhibition Constant (Kᵢ) Range (nM)Reference
Acetylcholinesterase (AChE)5.51 - 155.22 nih.gov
Human Carbonic Anhydrase I (hCA I)46.04 - 956.82 nih.gov
Human Carbonic Anhydrase II (hCA II)54.95 - 976.93 nih.gov

Bacterial efflux pumps are membrane proteins that actively expel antimicrobial agents from the cell, contributing significantly to the development of antimicrobial resistance (AMR). nih.govmdpi.com Molecules that can inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the efficacy of existing antibiotics. nih.gov Quinoline derivatives have emerged as a promising class of EPIs. nih.gov

Pyridoquinolines, for example, can restore the activity of norfloxacin (B1679917) in bacteria that overexpress the AcrAB-TolC efflux pump by acting as competitive inhibitors. nih.gov Other synthetic quinoline analogues have been reported to enhance the activity of antibiotics like tetracyclines and norfloxacin in clinical isolates of multidrug-resistant bacteria. nih.gov

Research on 1-(1H-indol-3-yl)ethanamine derivatives, which are structurally related to quinoline-ethanamines, identified potent inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov SAR studies on a series of 4-alkoxy-2-quinoline derivatives revealed that C-6 benzyloxy derivatives showed potent synergistic effects with the antibiotic ciprofloxacin (B1669076) against a NorA-overexpressing strain of S. aureus. nih.gov These EPIs work by blocking the pump, which leads to the accumulation of the co-administered antibiotic inside the bacterial cell to a concentration that is effective. google.com

Table 3: Efflux Pump Inhibition Activity of 4-Alkoxy-2-quinoline Derivatives Against NorA-overexpressing S. aureus SA-1199B
CompoundDescriptionCiprofloxacin (CPX) Synergism (MPC₄ in µg/mL)Reference
26C-6 benzyloxy derivative0.78 nih.gov
27C-6 benzyloxy derivative0.78 nih.gov

MPC₄: Minimal Potentiation Concentration for a 4-fold reduction in the Minimum Inhibitory Concentration (MIC) of ciprofloxacin.

Beyond direct enzyme or receptor inhibition, quinoline-ethanamine derivatives can exert their effects by modulating complex cellular pathways, leading to broader biological responses such as cytotoxicity, cell cycle arrest, and apoptosis. nih.govjneonatalsurg.com

For instance, a promising quinoline derivative with anti-proliferative activity was found to cause cell cycle arrest and induce apoptosis in cancer cells. nih.gov This effect was linked to its partial inhibition of Pim-1 kinase, demonstrating a mechanism that connects a specific molecular interaction to a broader cellular outcome. nih.gov In another context, platinum(IV) complexes containing a quinolin-ethanamine derivative ligand were investigated as potential agents against Alzheimer's disease. mdpi.com These complexes were designed to cross the blood-brain barrier and, upon reduction to the active Pt(II) form, modulate the aggregation of amyloid-β peptide, potentially reducing plaque load and toxicity in cortical neurons. mdpi.com

Furthermore, certain quinoline derivatives have been shown to possess antioxidant properties and can provide a protective effect against oxidative stress. researchgate.net The ability of these compounds to act as bioregulators highlights their capacity to influence cellular health and response to stressors. researchgate.net

Advanced Applications and Research Perspectives

1-(Quinolin-7-yl)ethanamine as a Chiral Building Block in Organic Synthesis

This compound serves as a crucial chiral building block in the synthesis of complex organic and heterocyclic compounds. bldpharm.combldpharm.comsmolecule.com Its stereochemical properties are pivotal in creating enantiomerically pure molecules, which is essential in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. The synthesis of such chiral compounds often involves methods like asymmetric hydrogenation, which is an environmentally friendly and economical approach. okayama-u.ac.jp

The quinoline-ethanamine structure can be modified to create a variety of derivatives with potential therapeutic applications. For example, the synthesis of N-(2-(Quinolin-8-yl)ethyl)propionamide involves reacting quinoline (B57606) derivatives to introduce ethyl and propionamide (B166681) groups, showcasing the versatility of the quinoline core in creating new chemical entities.

Table 1: Synthetic Applications of Quinoline-Ethanamine Derivatives

Derivative Type Synthetic Approach Key Features Potential Application
Chiral Amines Asymmetric reductive amination High enantioselectivity Pharmaceutical intermediates
Heterocyclic Compounds Annulation reactions Creation of fused ring systems Novel drug scaffolds

Ligand Design for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce specific stereoisomers of a chiral product. This compound and its derivatives are excellent candidates for ligand design due to the presence of both a rigid quinoline backbone and a flexible chiral ethanamine side chain. smolecule.comdiva-portal.org These features allow for effective coordination with metal centers and control over the stereochemical outcome of catalytic reactions. acs.org

Quinoline-based ligands, such as QUINAP, have been successfully employed in a variety of catalytic processes, including asymmetric hydroboration and allylic alkylation. acs.org The electronic and steric properties of these ligands can be fine-tuned by modifying the quinoline ring or the ethanamine moiety, enabling the optimization of catalytic activity and enantioselectivity for specific reactions. diva-portal.org For instance, ligands containing pyridine (B92270), a structure related to quinoline, are noted for their stability and well-understood chemistry, making them suitable for a wide range of metal ions. diva-portal.org

Table 2: Quinoline-Based Ligands in Asymmetric Catalysis

Ligand Name Metal Complex Catalytic Reaction Achieved Enantioselectivity
QUINAP Rhodium Asymmetric hydroboration High
QUINAP Palladium Dynamic kinetic asymmetric amination Good to excellent
Quinox Copper Cyclopropanation Up to 96:4 er

Exploration in Advanced Materials Science (e.g., Nonlinear Optics)

The unique electronic properties of the quinoline ring system make its derivatives, including this compound, promising candidates for applications in advanced materials science, particularly in the field of nonlinear optics (NLO). mdpi.comscitechnol.comnih.gov NLO materials are crucial for a range of technologies, including laser technology, optical communications, and data storage. mdpi.comfrontiersin.orgresearchgate.net

Quinoline-based compounds can be designed to have significant NLO responses by incorporating electron-donating and electron-accepting groups, creating a "push-pull" system that enhances intramolecular charge transfer. mdpi.com The electron-withdrawing nature of the quinoline moiety, combined with suitable donor groups, can lead to materials with high thermal and chemical stability, which are desirable properties for optoelectronic applications. mdpi.com Research in this area focuses on the computational design and experimental synthesis of novel quinoline derivatives with optimized NLO properties. frontiersin.org

Computational Design and Rational Drug Design Strategies Utilizing the Quinoline-Ethanamine Scaffold

The quinoline-ethanamine scaffold is a valuable framework in computational and rational drug design. nih.govmdpi.com The quinoline nucleus is found in numerous drugs, and its derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, and antiparasitic properties. nih.govnih.gov Computational methods are increasingly used to explore the vast chemical space of quinoline derivatives to identify promising candidates for new drugs. mdpi.comnih.gov

Rational drug design strategies often involve modifying the quinoline scaffold to improve target engagement, bioavailability, and pharmacokinetic profiles. mdpi.com For example, the introduction of specific substituents on the quinoline ring can enhance binding to biological targets like enzymes and receptors. acs.orgmdpi.com The ethanamine side chain also offers a point for modification to modulate properties such as solubility and hydrogen-bonding capacity. These computational and design strategies are crucial for accelerating the discovery and development of new quinoline-based therapeutics. nih.gov

Future Directions in Quinoline-Ethanamine Research

Future research on this compound and its derivatives is poised to expand into several exciting areas. The development of more efficient and sustainable synthetic methods for producing these chiral building blocks remains a key objective. uni-plovdiv.bg In asymmetric catalysis, the design of novel quinoline-based ligands with enhanced activity and selectivity will continue to be a major focus, potentially leading to new industrial processes for the synthesis of enantiopure compounds. okayama-u.ac.jpkit.edu

In materials science, the exploration of quinoline-ethanamine derivatives for applications beyond NLO, such as in organic light-emitting diodes (OLEDs) and solar cells, holds significant promise. mdpi.com Furthermore, the integration of advanced computational models with experimental validation will undoubtedly accelerate the discovery of new quinoline-based drugs and materials. nih.govgriffith.edu.au The continued investigation of the structure-activity relationships of these compounds will provide deeper insights into their biological and material properties, paving the way for the next generation of innovative applications. griffith.edu.au

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(Quinolin-7-yl)ethanamine with high purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 7-quinolinecarbaldehyde using ethylamine under hydrogenation conditions (e.g., Pd/C catalyst). Alternative routes include nucleophilic substitution of halogenated quinoline derivatives with ethylamine. Purification typically involves recrystallization from ethanol or column chromatography with silica gel (eluent: dichloromethane/methanol). Purity validation requires HPLC (≥95% purity) and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound's structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while X-ray crystallography resolves 3D molecular conformation. Infrared (IR) spectroscopy identifies amine functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For dynamic behavior, variable-temperature NMR can assess rotational barriers in the ethanamine moiety .

Q. What biological targets are commonly associated with this compound in pharmacological studies?

  • Methodological Answer : The compound interacts with G protein-coupled receptors (GPCRs) and enzymes like cytochrome P450 isoforms. Computational docking studies (e.g., AutoDock Vina) and competitive binding assays (e.g., fluorescence polarization) are used to quantify affinity. Target validation often involves knock-out cell lines or in vitro enzymatic inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in asymmetric synthesis of chiral derivatives?

  • Methodological Answer : Chiral catalysts like BINAP-ruthenium complexes enable enantioselective hydrogenation. Key parameters include solvent polarity (e.g., tetrahydrofuran vs. methanol), temperature (25–60°C), and pressure (1–5 bar H₂). Reaction monitoring via thin-layer chromatography (TLC) and chiral HPLC ensures enantiomeric excess (ee) >98%. Kinetic studies using Eyring plots can refine activation energy requirements .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) predicts frontier molecular orbitals and electrostatic potential surfaces. Solvent effects are modeled via the Polarizable Continuum Model (PCM). For correlation energy, the Colle-Salvetti formula provides accurate electron density maps .

Q. How should conflicting data regarding biological activity across studies be analyzed?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or impurities. Meta-analyses should standardize data using Z-score normalization and assess batch effects via principal component analysis (PCA). Orthogonal assays (e.g., SPR vs. ITC) confirm binding constants. Structural analogs (e.g., 7-Ethyl-8-quinolinamine) serve as controls to isolate substituent effects .

Q. What crystallographic strategies resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX software (SHELXL-2018) refines anisotropic displacement parameters. Twinning detection (e.g., ROTAX) and multi-temperature data collection (100–300 K) mitigate thermal motion artifacts. Hydrogen bonding networks are validated via Hirshfeld surface analysis .

Q. How do substituent modifications on the quinoline ring alter biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., electron-withdrawing groups at position 8) and measure IC₅₀ values in enzyme inhibition assays. Comparative molecular field analysis (CoMFA) identifies steric/electronic hotspots. In vivo pharmacokinetic studies (e.g., Cmax, AUC) correlate modifications with bioavailability .

Notes

  • References exclude non-academic sources (e.g., ) per guidelines.
  • Structural analogs and computational methods are prioritized for mechanistic insights.
  • Methodological rigor aligns with standards in crystallography (SHELX) and DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.